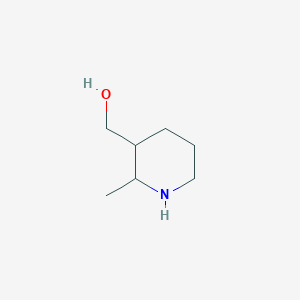
(2-Methylpiperidin-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2-Methylpiperidin-3-yl)methanol” is a chemical compound with the molecular formula C7H15NO . It is a derivative of piperidine, a six-membered ring with one nitrogen atom .
Synthesis Analysis
The synthesis of “this compound” involves several steps. One method starts from D-pyroglutaminol and involves six steps, including the introduction of a chiral methyl group by alkylation, followed by reduction and rearrangement . Another method involves four steps starting from methyl vinyl ketone and diethyl malonate .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidine ring with a methyl group attached to the 2-position and a methanol group attached to the 3-position .
Chemical Reactions Analysis
Piperidine derivatives, including “this compound”, are important in the synthesis of pharmaceuticals . They can undergo various reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .
Applications De Recherche Scientifique
Catalytic Activity and Asymmetric Induction
(2-Methylpiperidin-3-yl)methanol has been explored in the context of catalysis, particularly regarding its unique behavior in stereocontrol. For example, certain β-amino alcohols based on similar structural frameworks have shown singular behavior in the stereocontrol of reactions like the addition of diethylzinc to benzaldehyde. This highlights the potential of this compound and its derivatives in asymmetric synthesis and catalysis, where the structural scaffold's substituents and the metal-alkoxide involved in catalysis influence the catalytic activity, asymmetric induction, and enantioselectivity (Alvarez-Ibarra, Luján, & Quiroga-Feijóo, 2010).
Methanol as a Green and Sustainable Agent
Research has explored the use of methanol, a related compound, as a green and sustainable methylating agent in various chemical reactions. This includes the formation of C-C and C-N bonds via borrowing hydrogen methodology. Such studies are relevant because they provide insights into how this compound could be utilized in environmentally friendly chemical syntheses (Biswas & Srimani, 2021).
Synthesis and Applications in Chemical Reactions
The synthesis and application of this compound derivatives in various chemical reactions have been explored. This includes its role in the synthesis of complex chemical structures and its application in reactions like N-methylation of amines and transfer hydrogenation of nitroarenes using methanol. These studies underscore the versatility of this compound in synthetic chemistry (Sarki et al., 2021).
Biological Conversion of Methanol
Research on the biological conversion of methanol to specialty chemicals in bacteria has been conducted, which could provide insights into the potential biotechnological applications of this compound. Such studies demonstrate the feasibility of using methanol as a substrate for the production of chemicals, highlighting a possible pathway for the bio-based production of derivatives of this compound (Whitaker et al., 2017).
Safety and Hazards
Orientations Futures
“(2-Methylpiperidin-3-yl)methanol” is a key component in the synthesis of various pharmaceuticals . It is expected that the development of new drugs containing the piperidine moiety will continue to be a focus of research . The compound is also available for purchase for pharmaceutical testing .
Relevant Papers
Several papers have been published on the synthesis and applications of “this compound” and other piperidine derivatives . These papers discuss various methods of synthesis, potential applications in drug development, and the biological evaluation of potential drugs containing a piperidine moiety .
Propriétés
IUPAC Name |
(2-methylpiperidin-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-6-7(5-9)3-2-4-8-6/h6-9H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAAYDZZFCLQTFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCCN1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
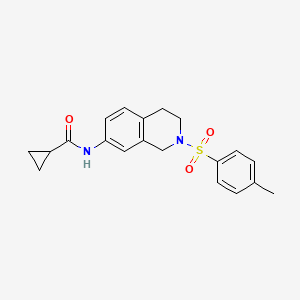
-](/img/structure/B2643179.png)
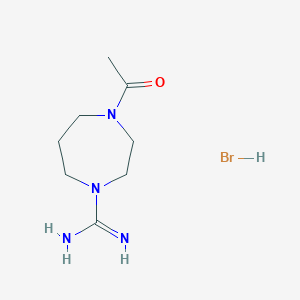


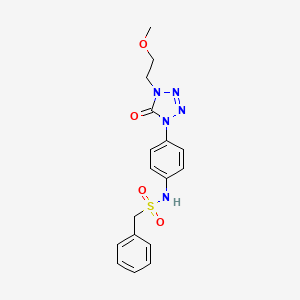
![N-cyclododecyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2643186.png)
![N~4~-(3-methoxyphenyl)-N~6~-(4-methylbenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2643189.png)
![2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 2-nitrobenzoate](/img/structure/B2643192.png)
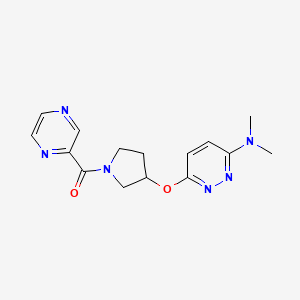

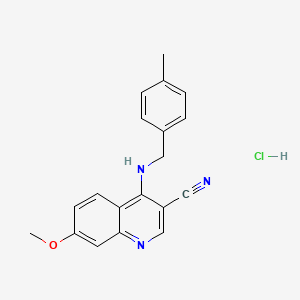
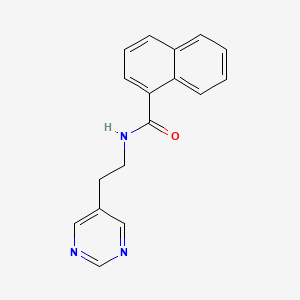
![2-[Ethyl(prop-2-ynyl)amino]-1-(4-methylphenyl)ethanol](/img/structure/B2643199.png)
